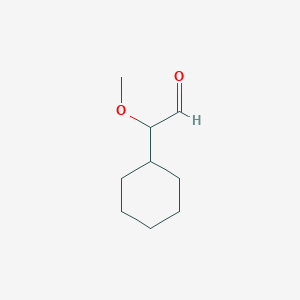

![molecular formula C25H20Cl2N2O2S B2825601 1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole CAS No. 866017-33-6](/img/structure/B2825601.png)

1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

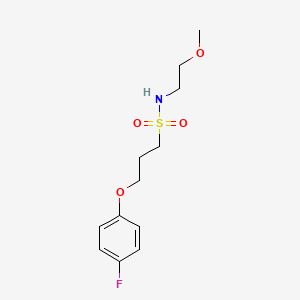

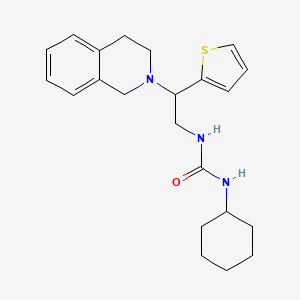

1-Allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a chemical compound with the molecular formula C25H20Cl2N2O2S . It has an average mass of 483.409 Da and a mono-isotopic mass of 482.062256 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The ring is substituted with various groups including an allyl group, a dichlorobenzyl sulfonyl group, and two phenyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C25H20Cl2N2O2S), average mass (483.409 Da), and mono-isotopic mass (482.062256 Da) . Other properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación

Synthetic Methodologies

A study by Kojima et al. (2020) highlights the use of allyl sulfones in branch-selective allylic substitution, facilitated by cobalt-catalyzed photoredox catalysis. This approach allows for the efficient synthesis of branched allylic products, underscoring the utility of allyl sulfones (including related compounds to the specific chemical ) in creating complex molecular architectures with high regioselectivity (Kojima et al., 2020).

Antimicrobial Activity

Sharma et al. (2017) synthesized a series of 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles and evaluated their antimicrobial properties. The study found that compounds with certain substituents exhibited significant inhibitory activity against various bacterial and fungal strains, indicating the potential of imidazole derivatives in antimicrobial drug development (Sharma et al., 2017).

Catalysis and Chemical Transformations

A research conducted by Zolfigol et al. (2013) designed an ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate as a dual-catalyst for synthesizing 1,2,4,5-tetrasubstituted imidazoles. This study exemplifies the role of imidazole-based ionic liquids in promoting efficient, one-pot multi-component condensations under solvent-free conditions (Zolfigol et al., 2013).

Propiedades

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20Cl2N2O2S/c1-2-15-29-24(20-11-7-4-8-12-20)23(19-9-5-3-6-10-19)28-25(29)32(30,31)17-18-13-14-21(26)22(27)16-18/h2-14,16H,1,15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAKQONJQIKYPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2825527.png)

![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)

![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825530.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2825540.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2825541.png)